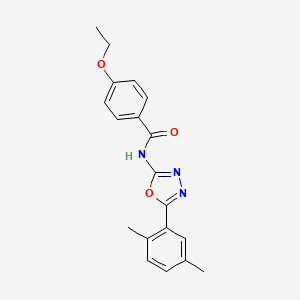
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of acetamide . Acetamide derivatives are known to have various applications in scientific research.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving arylamine compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with a wide range of proteins, including enzymes, receptors, and transporters.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a specific molecular weight and formula . They may also have specific melting and boiling points .作用機序
The exact mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide is not fully understood. However, it is believed that this compound activates the immune system by binding to and activating the STING (Stimulator of Interferon Genes) pathway. This leads to the production of type I interferons and other cytokines, which activate immune cells to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as induce tumor necrosis. This compound has also been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapy drugs to the tumor.
実験室実験の利点と制限
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been extensively studied, and its anti-tumor properties have been well-established. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. This compound has also been shown to have variable effects depending on the type of cancer and the stage of the disease.
将来の方向性
There are several future directions for the study of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. One area of research is the development of more effective delivery methods for this compound, such as nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance the efficacy of this compound in the treatment of cancer.
合成法
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide can be synthesized through a multi-step process starting from 2,5-dimethylbenzonitrile. The first step involves the conversion of 2,5-dimethylbenzonitrile to 2,5-dimethylbenzamide. This is followed by a reaction with ethyl bromoacetate to form N-(2,5-dimethylphenyl)-2-ethoxyacetamide. The final step involves the reaction of N-(2,5-dimethylphenyl)-2-ethoxyacetamide with hydrazine hydrate to form this compound.
科学的研究の応用
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells in vitro and in vivo. This compound has also been shown to increase the production of cytokines and chemokines, which play an important role in the immune response against cancer.
Safety and Hazards
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-24-15-9-7-14(8-10-15)17(23)20-19-22-21-18(25-19)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPSRIKSOKVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

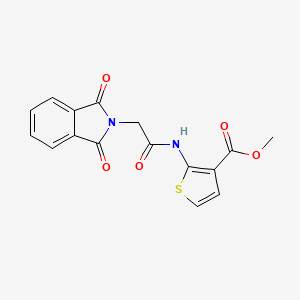
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2828800.png)
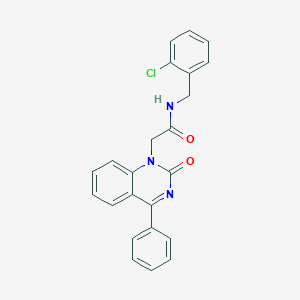
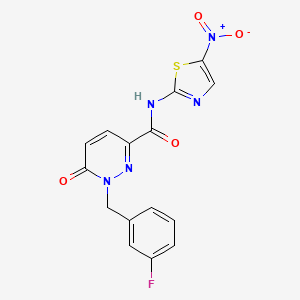
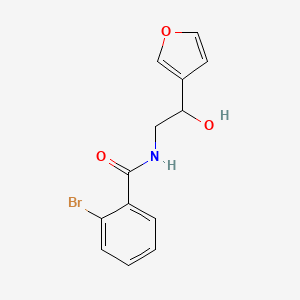
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)
![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
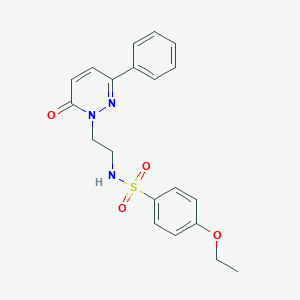
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)